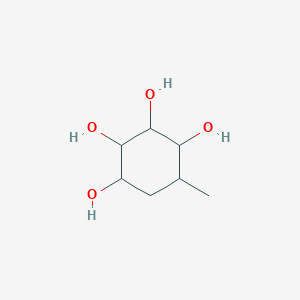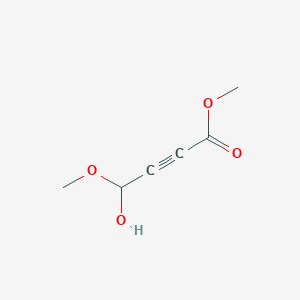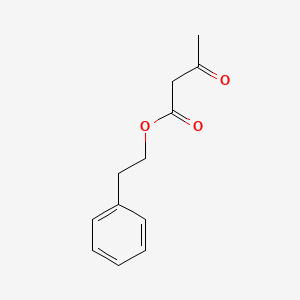
Phenylethyl acetoacetate
Vue d'ensemble
Description
Phenylethyl acetoacetate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenylethyl acetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylethyl acetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications : Phenylethyl acetoacetate derivatives are used in medicinal contexts. For example, 4-phenyl-2-butanone, synthesized using ethyl acetoacetate, benzyl chloride, and strong acid catalysts, has applications in reducing inflammation and aiding in codeine production (Zhang, 2005).
Aromatherapy and Flavoring : Derivatives like 1-phenylethyl acetate are naturally present in dried clove buds and their hydrodistilled oil, making them useful in aromatherapy and flavoring (Gassenmeier et al., 2017).
Catalysis and Synthesis : The compound is also involved in catalytic processes. For instance, Pd/Al2O3 catalyst and immobilized lipase enable the one-pot synthesis of R-1-phenylethyl acetate from acetophenone, with the acidity of the support playing a crucial role in product selectivity (Mäki-Arvela et al., 2009).
Enhancing Wine Aromatic Quality : In fermentation, adding l-phenylalanine to the co-fermentation of Hanseniaspora vineae and Saccharomyces cerevisiae improves 2-phenylethyl acetate production, thereby enhancing the aromatic quality of wine (Zhang et al., 2020).
Industrial Production : The artificial neural network model has been used to optimize the synthesis of 2-phenylethyl acetate in a solvent-free system using immobilized lipase, which is advantageous for industrial production (Kuo et al., 2014).
Metabolism Research : Phenylethyl acetoacetate derivatives are also significant in studies of metabolism. For example, acetoacetic acid production by cell-free extracts of a vibrio grown with phenylacetic acid as the sole carbon source is similar to reactions catalyzed by rat liver enzymes (Chapman & Dagley, 1962).
Food Preservation : Phenylethyl alcohol (PEA) application can prolong the shelf life and maintain the aroma of strawberries, preserving their quality for up to 15 days (Mo & Sung, 2007).
Biotechnological Production : Advances in biotechnological approaches to produce natural 2-phenylethanol and 2-phenylethyl acetate show potential for sustainable and economic production using waste and residue-based systems (Martínez-Avila et al., 2018).
Propriétés
IUPAC Name |
2-phenylethyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-10(13)9-12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMFXOOKFCCSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethyl acetoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





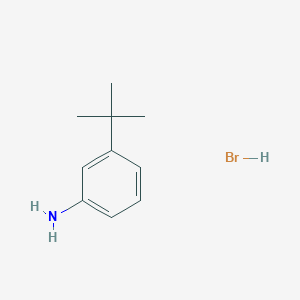

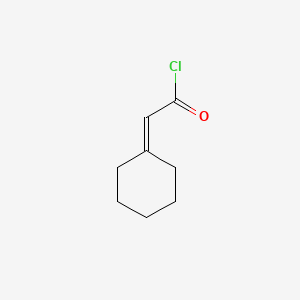
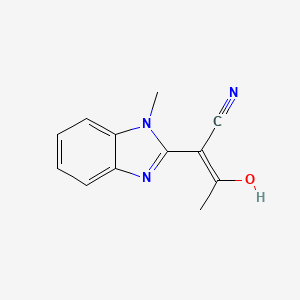
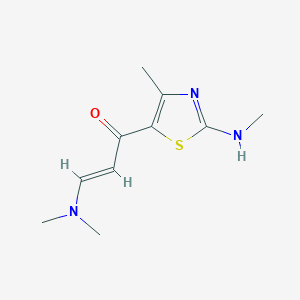

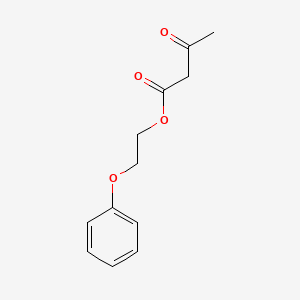
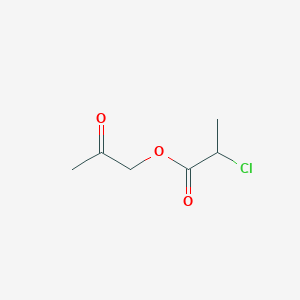
![6-methyl-1H-pyrazolo[3,4-c]pyrazole](/img/structure/B8140228.png)
![1-[(Z)-2-nitroethenyl]-3-propan-2-ylbenzene](/img/structure/B8140233.png)
